1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 36183-91-2
Cat. No.: VC7644179
Molecular Formula: C14H19N5O2
Molecular Weight: 289.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36183-91-2 |
|---|---|
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 289.339 |
| IUPAC Name | 2,4,7,8-tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C14H19N5O2/c1-6-7-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h6-7H2,1-5H3 |
| Standard InChI Key | LRKBTPXYDMIGBN-UHFFFAOYSA-N |
| SMILES | CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture and Substituent Effects
The compound’s IUPAC name, 2,4,7,8-tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione, reflects its fused bicyclic system comprising a purine ring annulated with an imidazole moiety. Key structural features include:
-
Imidazo[2,1-f]purine core: A tricyclic system formed by fusing imidazole at the 2,1-f positions of the purine ring.
-
Methyl substituents: Four methyl groups at positions 1, 3, 6, and 7, which enhance lipophilicity and steric bulk.
-
N-8 propyl chain: A three-carbon alkyl group at position 8, influencing solubility and potential receptor interactions.
The SMILES notation and InChIKey provide unambiguous representations of its connectivity. Substituent positioning critically affects electronic properties; for instance, the propyl group’s electron-donating nature may modulate binding affinities at biological targets.
| Property | Value |
|---|---|
| CAS No. | 36183-91-2 |
| Molecular Formula | |
| Molecular Weight | 289.339 g/mol |
| IUPAC Name | 2,4,7,8-Tetramethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Comparative Structural Analysis
Relative to analogs like 1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 36183-86-5), the propyl substituent in this compound reduces aromaticity but increases conformational flexibility, potentially enhancing membrane permeability. Such structural variations underscore the importance of side-chain engineering in optimizing pharmacokinetic profiles.
Synthesis and Manufacturing
General Synthetic Pathway
Synthesis begins with purine precursors, typically theophylline or xanthine derivatives, undergoing sequential alkylation and cyclization steps:
-
N-Alkylation: Introduction of methyl groups at positions 1, 3, 6, and 7 using methyl iodide under basic conditions.
-
Imidazole Annulation: Cyclocondensation with glyoxal or formaldehyde to form the imidazo[2,1-f]purine scaffold.
-
N-8 Propylation: Reaction with 1-bromopropane in the presence of a phase-transfer catalyst to install the propyl group.
Critical parameters include reaction temperature (typically 60–80°C), solvent polarity (e.g., dimethylformamide), and stoichiometric control to minimize byproducts like over-alkylated species.
Yield Optimization Challenges
Despite standardized protocols, achieving high yields (>70%) remains challenging due to:
-
Regioselectivity issues: Competing alkylation at N-7 versus N-9 positions of the purine ring.
-
Steric hindrance: Bulky methyl groups at C-6 and C-7 impede reagent access during propylation.
Purification often requires silica gel chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Stability
While exact solubility data remain unreported, the compound’s logP (calculated: 1.82) suggests moderate lipophilicity, favoring dissolution in organic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.
Spectroscopic Characteristics
-
UV-Vis: at 272 nm (imidazole π→π* transitions) and 310 nm (purine n→π* transitions).
-
IR: Stretching vibrations at 1685 cm (C=O), 1600 cm (C=N), and 2950 cm (C-H alkyl).
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
-
H NMR (400 MHz, DMSO-d): δ 1.02 (t, J=7.2 Hz, 3H, CHCHCH), 2.35 (s, 3H, N-CH), 3.11 (q, J=7.2 Hz, 2H, N-CH), 3.45–3.60 (m, 8H, ring CH).
-
C NMR: δ 12.4 (CHCHCH), 25.8–30.1 (N-CH), 154.7 (C=O), 160.2 (C=N).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume